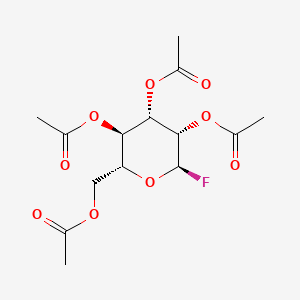

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460700 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2823-44-1 | |

| Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Mannopyranosyl fluoride, tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Fluoride

Introduction: The Strategic Advantage of a Fluorinated Mannosyl Donor

In the intricate field of synthetic carbohydrate chemistry, the choice of a glycosyl donor is a critical determinant of success in the stereoselective construction of glycosidic linkages. Among the diverse arsenal of available donors, glycosyl fluorides have carved a significant niche due to their unique balance of stability and reactivity.[1][2] This guide focuses on a key player in this class: 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride.

This peracetylated mannopyranosyl fluoride is a versatile and powerful glycosyl donor, indispensable for the synthesis of complex oligosaccharides, glycoproteins, and other glycoconjugates.[1] Its acetyl protecting groups confer enhanced stability, allowing for purification by column chromatography and handling under standard laboratory conditions, a distinct advantage over more labile glycosyl halides.[2] The anomeric fluorine, while rendering the molecule stable, can be readily activated under specific Lewis acidic conditions to generate a highly reactive oxocarbenium ion intermediate, driving the formation of glycosidic bonds.[3]

This technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of this compound, from its synthesis and characterization to its strategic application in modern glycosylation chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉FO₉ | [4] |

| Molecular Weight | 350.29 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Storage | 2-8 °C, desiccated | [1] |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the readily available monosaccharide, D-mannose. The following protocol outlines a reliable and scalable synthetic route.

Experimental Protocol: Synthesis of this compound

Part 1: Peracetylation of D-Mannose

-

Reaction Setup: To a stirred solution of D-mannose (1 equivalent) in acetic anhydride (5 equivalents) at 0 °C, slowly add a catalytic amount of iodine.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2,3,4,6-penta-O-acetyl-D-mannopyranose.

Part 2: Formation of the Glycosyl Bromide

-

Reaction Setup: Dissolve the peracetylated mannose (1 equivalent) in a minimal amount of glacial acetic acid. Add a 30% solution of hydrogen bromide in acetic acid (2 equivalents) at 0 °C.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with cold water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to afford 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide as a crude product. This intermediate is often used immediately in the next step without further purification.

Part 3: Fluorination

-

Reaction Setup: To a solution of the crude glycosyl bromide (1 equivalent) in anhydrous acetonitrile, add silver fluoride (AgF) (1.5 equivalents). Protect the reaction from light.

-

Reaction Progression: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the bromide and the appearance of the fluoride.

-

Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts. Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield this compound as a white solid.

Figure 1. Synthetic workflow for this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized glycosyl fluoride. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrate derivatives. The anomeric proton (H-1) of the alpha-fluoride typically appears as a doublet of doublets due to coupling with both the anomeric fluorine and H-2.

Expected ¹H NMR Spectral Data (in CDCl₃):

While specific shifts can vary slightly based on solvent and instrument, the following are characteristic resonances:

-

δ ~5.8-6.0 ppm (dd, 1H, H-1): The downfield shift and characteristic splitting pattern are indicative of the anomeric proton in the alpha-fluoride configuration.

-

δ ~5.2-5.5 ppm (m, 3H, H-2, H-3, H-4): Resonances for the ring protons adjacent to the acetyl groups.

-

δ ~4.0-4.3 ppm (m, 3H, H-5, H-6a, H-6b): Signals for the remaining ring and exocyclic protons.

-

δ ~2.0-2.2 ppm (s, 12H, 4 x OAc): Multiple singlets corresponding to the methyl protons of the four acetate groups.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

δ ~105-110 ppm (d, C-1): The anomeric carbon will appear as a doublet due to one-bond coupling with fluorine.

-

δ ~65-75 ppm: Resonances for the other ring carbons (C-2, C-3, C-4, C-5).

-

δ ~61 ppm (C-6): The exocyclic carbon.

-

δ ~169-171 ppm: Carbonyl carbons of the acetate groups.

-

δ ~20-21 ppm: Methyl carbons of the acetate groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

-

Expected HRMS (ESI+): [M+Na]⁺ calculated for C₁₄H₁₉FO₉Na: 373.0851, found: 373.085x.

Application in Glycosylation Reactions: A Powerful Mannosyl Donor

The primary utility of this compound lies in its role as a glycosyl donor in the synthesis of α- and β-mannosides. The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, including the choice of Lewis acid promoter, solvent, and temperature. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed and effective promoter for the activation of glycosyl fluorides.[5][6][7][8]

Mechanism of BF₃·OEt₂ Promoted Glycosylation

The glycosylation reaction proceeds through the activation of the anomeric fluoride by the Lewis acid, BF₃·OEt₂. The boron trifluoride coordinates to the anomeric fluorine atom, weakening the C-F bond and facilitating its departure. This leads to the formation of a highly reactive oxocarbenium ion intermediate. The glycosyl acceptor, typically an alcohol, then attacks the anomeric center to form the glycosidic bond. The stereoselectivity of this attack is influenced by several factors, including the participation of the C-2 acetyl group and the nature of the solvent.

Figure 2. Generalized mechanism of BF₃·OEt₂ promoted glycosylation.

Experimental Protocol: BF₃·OEt₂ Promoted Glycosylation of Cholesterol

This protocol provides an example of the use of this compound in the glycosylation of a biologically relevant aglycone, cholesterol.

-

Reaction Setup: To a solution of cholesterol (1 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane under an argon atmosphere at -20 °C, add boron trifluoride etherate (BF₃·OEt₂) (1.5 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to stir at -20 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the cholesteryl 2,3,4,6-tetra-O-acetyl-D-mannopyranoside. The anomeric ratio (α/β) can be determined by ¹H NMR analysis.

Applications in Drug Development and Research

The ability to introduce mannose residues into a wide range of molecules is of significant interest in drug development and biomedical research.

-

Synthesis of Glycosylated Natural Products: Many biologically active natural products are glycosides. This compound serves as a key building block for the total synthesis and derivatization of such compounds, enabling the exploration of structure-activity relationships.

-

Development of Glycoconjugate Vaccines: Mannose residues are recognized by specific receptors on immune cells. The conjugation of mannose-containing oligosaccharides to antigens can enhance their immunogenicity, a strategy employed in the development of glycoconjugate vaccines.

-

Targeted Drug Delivery: The surface of many cell types, including cancer cells and pathogens, express mannose-binding lectins. By incorporating mannose moieties into drug delivery systems, it is possible to achieve targeted delivery of therapeutic agents to these cells, thereby increasing efficacy and reducing off-target side effects.[1]

-

Probing Carbohydrate-Protein Interactions: Synthetic oligosaccharides constructed using this mannosyl donor are invaluable tools for studying the specific interactions between carbohydrates and proteins, which are fundamental to a wide range of biological processes.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) to prevent degradation.

-

In Case of Contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone reagent in modern synthetic carbohydrate chemistry. Its inherent stability, coupled with its tunable reactivity, makes it an invaluable tool for the stereoselective synthesis of a wide array of mannose-containing molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers and drug development professionals to effectively leverage this powerful glycosyl donor in their pursuit of novel therapeutics and a deeper understanding of the roles of carbohydrates in biology.

References

-

Muhammad, A., et al. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine, 40(3). Available at: [Link]

- Bayer, E. (2007). Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate). Google Patents.

-

Chem-Impex. (n.d.). 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride. Chem-Impex.com. Retrieved from: [Link]

-

Muhammad, A., et al. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. ResearchGate. Available at: [Link]

-

Vankar, Y. D., & Kumar, V. (2006). Reliable Method for the Synthesis of Aryl β-D-Glucopyranosides, Using Boron Trifluoride-Diethyl Ether as Catalyst. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. PubChem.ncbi.nlm.nih.gov. Retrieved from: [Link]

-

Cai, G., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. Available at: [Link]

-

Scaife, J. R., et al. (2023). C-5 Epimerisation of D-Mannopyranosyl Fluorides: The Influence of Anomeric Configuration on Radical Reactivity. ResearchGate. Available at: [Link]

-

Landau, B. V., & Jones, A. S. (n.d.). 2 H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... ResearchGate. Retrieved from: [Link]

-

Yu, B., & Li, B. (2004). Glycosyl Fluorides as Intermediates in the BF3*OEt2 Promoted Glycosylation with Trichloroacetimidates. ResearchGate. Available at: [Link]

-

Lu, L. L., et al. (2006). [Application of glycosyl fluorides in the study on glycosidases]. Sheng Wu Gong Cheng Xue Bao, 22(3), 351-356. Available at: [Link]

-

Presser, A., Kunert, O., & Poetschger, I. (2006). Preparation of cholesteryl glycosides; reagents and conditions. ResearchGate. Available at: [Link]

-

Kreth, M., et al. (2024). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. ACS Publications. Available at: [Link]

-

Kumazawa, T., et al. (2001). Synthesis of C-mannopyranosylphloroacetophenone derivatives and their anomerization. PubMed. Available at: [Link]

-

Toshima, K. (2000). Glycosyl Fluorides in Glycosidations. ResearchGate. Available at: [Link]

-

Demchenko, A. V., & Wolfert, M. A. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. ACS Publications. Available at: [Link]

-

Toyokuni, T., et al. (2004). Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, a Precursor of 2-Deoxy-2-[18F]fluoro-D-glucose (FDG). ResearchGate. Available at: [Link]

-

Cai, G., et al. (2010). A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. PubMed. Available at: [Link]

-

Scaife, J. R., et al. (2023). C-5 Epimerisation of D-Mannopyranosyl Fluorides: The Influence of Anomeric Configuration on Radical Reactivity. ChemRxiv. Available at: [Link]

-

Ferrier, R. J., & Prasad, N. (1969). Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Montgomery, J., et al. (2019). Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors. NIH. Available at: [Link]

-

Paulsen, H., & Lockhoff, O. (1981). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. PubMed. Available at: [Link]

-

Demchenko, A. V., & Wolfert, M. A. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Semantic Scholar. Available at: [Link]

-

Boons, G. J., & Demchenko, A. V. (2021). Synthesis of glycosyl fluoride donor. NCBI. Available at: [Link]

-

Burkhardt, A., et al. (2007). 3-Formylphenyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. ResearchGate. Available at: [Link]

-

Ishida, H., et al. (2002). Novel glycosylation of the nitroxyl radicals with peracetylated glycosyl fluorides using a combination of BF(3) x OEt(2) and an amine base as promoters. PubMed. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | C14H19FO9 | CID 11142654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl Fluoride

Abstract: This guide provides a comprehensive technical overview of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride, a pivotal glycosyl donor in modern carbohydrate chemistry. We will dissect its molecular architecture, conformational preferences governed by stereoelectronic effects, and the definitive stereochemical assignments. This document details validated protocols for its synthesis and purification, along with in-depth methodologies for its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for robust scientific integrity.

Introduction: The Significance of Glycosyl Fluorides

Glycosyl fluorides are a distinguished class of carbohydrate derivatives that balance stability with controlled reactivity, making them exceptional glycosyl donors in the synthesis of complex oligosaccharides, glycoconjugates, and glycoproteins.[1][2][3][4][5][6] Unlike more labile glycosyl halides like bromides or chlorides, glycosyl fluorides exhibit enhanced thermal and chemical stability, often permitting purification by column chromatography and handling under benchtop conditions.[2] Their activation for glycosylation reactions typically requires specific Lewis acids, allowing for orthogonal strategies in complex synthetic pathways.[2][6]

Among these, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride stands out. The mannose backbone is a ubiquitous component of biologically crucial glycans, and the α-anomeric linkage is stereochemically challenging to construct. This acetylated mannosyl fluoride serves as a key intermediate and versatile building block for accessing these vital structures.[5][7] The acetyl protecting groups enhance its stability while influencing its reactivity, making it an ideal substrate for a range of synthetic applications.[7]

Molecular Structure and Conformational Analysis

The structural integrity of acetylated α-D-mannopyranosyl fluoride is defined by the interplay of its pyranose ring conformation, the orientation of its substituents, and dominant stereoelectronic forces.

The ⁴C₁ Chair Conformation

Like most hexopyranoses, the molecule predominantly adopts a stable chair conformation. For D-mannose derivatives, this is the ⁴C₁ conformation, where the C6 hydroxymethyl group (acetylated in this case) assumes an equatorial position, minimizing steric hindrance. X-ray crystallographic studies of analogous peracetylated α-D-glucopyranosyl fluoride confirm the pyranose ring exists in a regular ⁴C₁ chair conformation with all non-anomeric substituents in equatorial positions.[8][9]

Stereoelectronic Control: The Anomeric Effect

The stereochemistry at the anomeric center (C1) is profoundly influenced by the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at C1, such as fluorine, to occupy an axial position rather than the sterically favored equatorial position. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of electrons (n) in the endocyclic ring oxygen (O5) and the antibonding orbital (σ) of the axial C1-F bond (n → σC-F).[10]

X-ray crystal structures of related α-glycosyl fluorides show a distinct shortening of the endocyclic C1-O5 bond and a lengthening of the C1-F bond, which is consistent with a strong anomeric effect.[8][9] This axial orientation of the fluorine atom is a defining feature of the α-anomer of this compound.

Synthesis and Purification Protocol

The synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride is typically achieved from a suitable precursor like D-mannose or its peracetylated derivative. The choice of fluorinating agent is critical for achieving high yield and stereoselectivity.

Rationale for Experimental Choices

-

Starting Material: D-mannose is peracetylated to protect the hydroxyl groups and form a better leaving group at the anomeric position.[11] The β-pentaacetate is often used as it can be converted to an acetobromomannose intermediate.

-

Intermediate Formation: Conversion to an α-glycosyl bromide (e.g., acetobromomannose) using HBr in acetic acid is a common step.[11] The α-bromide is kinetically favored.

-

Fluorination: The displacement of the anomeric bromide with fluoride is the key step. Reagents like silver(I) fluoride (AgF) are traditionally used. The stereochemical outcome is influenced by neighboring group participation from the C2-acetyl group, which shields the β-face and directs the incoming fluoride to the α-face, yielding the desired product.

Step-by-Step Synthesis Workflow

// Nodes Start [label="Start: D-Mannose", fillcolor="#FBBC05"]; Acetylation [label="Step 1: Peracetylation\n(Acetic Anhydride, I₂ or Acid Catalyst)", fillcolor="#F1F3F4"]; Pentaacetate [label="Intermediate:\nβ-D-Mannopyranose Pentaacetate", shape=ellipse, fillcolor="#FFFFFF"]; Bromination [label="Step 2: Bromination\n(HBr in Acetic Acid)", fillcolor="#F1F3F4"]; Bromide [label="Intermediate:\n2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide", shape=ellipse, fillcolor="#FFFFFF"]; Fluorination [label="Step 3: Fluorination\n(e.g., AgF in Acetonitrile)", fillcolor="#F1F3F4"]; Product_Crude [label="Crude Product", shape=ellipse, fillcolor="#FFFFFF"]; Purification [label="Step 4: Purification\n(Silica Gel Column Chromatography)", fillcolor="#F1F3F4"]; Final_Product [label="Final Product:\n2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Step 5: Characterization\n(NMR, MS, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Acetylation; Acetylation -> Pentaacetate; Pentaacetate -> Bromination; Bromination -> Bromide; Bromide -> Fluorination; Fluorination -> Product_Crude; Product_Crude -> Purification; Purification -> Final_Product; Final_Product -> Analysis; } DOT Caption: Workflow for the synthesis and purification of the title compound.

Protocol:

-

Peracetylation: D-mannose is treated with acetic anhydride in the presence of a catalyst (e.g., iodine or a strong acid) to yield 1,2,3,4,6-penta-O-acetyl-D-mannopyranose.[11]

-

Bromination: The pentaacetate is dissolved in a minimal amount of dichloromethane and treated with a solution of 33% HBr in glacial acetic acid at 0°C, then stirred at room temperature until TLC indicates complete conversion to the more mobile acetobromomannose.

-

Fluorination: The crude bromide is dissolved in anhydrous acetonitrile. Freshly prepared silver(I) fluoride (AgF) is added, and the reaction mixture is stirred in the dark at room temperature. The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the mixture is filtered through Celite® to remove silver salts. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α-fluoride product.

Spectroscopic and Crystallographic Analysis

Definitive structural and stereochemical assignment relies on a combination of spectroscopic techniques, primarily NMR, with X-ray crystallography providing ultimate confirmation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of glycosyl fluorides in solution.[12] The key parameters are chemical shifts (δ) and scalar coupling constants (J).

¹H NMR:

-

Anomeric Proton (H1): The H1 signal appears as a doublet of doublets due to coupling to both H2 and the anomeric fluorine (¹⁹F). Its chemical shift is typically downfield (δ > 5.5 ppm).

-

¹J(H1, F1) Coupling: The large one-bond coupling constant between H1 and the axial F1 is characteristic of the α-anomer, typically in the range of 50-55 Hz.

-

³J(H1, H2) Coupling: For the α-manno configuration, H1 is equatorial and H2 is axial. The dihedral angle between them is ~60°, resulting in a small coupling constant (³J(H1, H2) ≈ 1-3 Hz). This small value is a hallmark of the manno- configuration.

¹⁹F NMR:

-

The ¹⁹F nucleus is a sensitive probe of the local electronic environment.[13][14] The anomeric fluorine signal will appear as a doublet due to coupling with H1. The chemical shift provides an additional data point for characterization.

¹³C NMR:

-

Anomeric Carbon (C1): The C1 signal is significantly affected by the attached fluorine. It appears as a doublet with a very large one-bond coupling constant, ¹J(C1, F1) > 200 Hz.

-

Two-bond Coupling (²J(C2, F1)): A significant two-bond coupling between C2 and F1 is also observed, typically around 25-40 Hz for the α-anomer.[10]

| NMR Parameter | Typical Value for α-Anomer | Stereochemical Significance |

| ³J(H1, H2) | ~1-3 Hz | Confirms manno configuration (axial H2, equatorial H1) |

| ¹J(H1, F1) | ~50-55 Hz | Confirms α-anomeric configuration (axial F) |

| ¹J(C1, F1) | > 200 Hz | Confirms direct C-F bond at anomeric center |

| ²J(C2, F1) | ~25-40 Hz | Supports α-anomeric assignment[10] |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[15] It confirms:

-

The absolute configuration (D-mannose).

-

The pyranose ring conformation (⁴C₁ chair).

-

The axial orientation of the anomeric fluorine atom, definitively assigning the α-stereochemistry.[8][9]

-

Precise bond lengths and angles that validate the presence of the anomeric effect.[8]

Conclusion

The structure of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride is rigorously defined by its ⁴C₁ chair conformation, with the anomeric fluorine locked in an axial position due to the stabilizing anomeric effect. This α-stereochemistry is unequivocally confirmed by a combination of NMR spectroscopy—specifically the characteristic small ³J(H1, H2) and large ¹J(H1, F1) coupling constants—and single-crystal X-ray diffraction. As a stable yet reactive glycosyl donor, its well-defined structure and stereochemistry make it an indispensable tool for the synthesis of biologically relevant α-mannosides in pharmaceutical and glycobiology research.

References

-

Broussy, S., et al. (2009). Glycosyl fluorides in enzymatic reactions. PubMed, National Library of Medicine. [Link]

-

Bennet, A.J., et al. (2020). Structural, Mechanistic, and Computational Analysis of the Effects of Anomeric Fluorines on Anomeric Fluoride Departure in 5-Fluoroxylosyl Fluorides. Journal of the American Chemical Society. [Link]

-

Imamura, A., et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. [Link]

-

Nicolaou, K.C., et al. (1984). Reactions of glycosyl fluorides. Synthesis of O-, S-, and N-glycosides. Journal of the Chemical Society, Chemical Communications. [Link]

-

Doyle, A.G., & Shigehisa, H. (2017). Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. Journal of the American Chemical Society. [Link]

-

Toshima, K. (2000). Glycosyl fluoride: A superb glycosyl donor in glycosylation. ResearchGate. [Link]

-

Bennett, C.S. (2017). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science. [Link]

-

He, Y., & Liu, X. (2022). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules. [Link]

-

MySkinRecipes. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride. MySkinRecipes. [Link]

-

See, N.W., et al. (2024). C-5 Epimerisation of D-Mannopyranosyl Fluorides: The Influence of Anomeric Configuration on Radical Reactivity. Synthesis. [Link]

-

Various Authors. (n.d.). Methods of synthesis of glycosyl fluorides. ResearchGate. [Link]

-

Schalli, M., et al. (2018). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal. [Link]

-

Tanaka, H. (2021). Glycosidation using fluoride donor. GlycoPODv2. [Link]

-

Hall, L.D., & Manville, J.F. (1969). Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Journal of Chemistry. [Link]

-

Li, Z., et al. (2008). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules. [Link]

-

Hamacher, K., & Coenen, H.H. (2002). Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, a Precursor of 2-Deoxy-2-[18F]fluoro-D-glucose (FDG). ResearchGate. [Link]

-

Withers, S.G., et al. (1988). The preferred conformation of 2-fluoro-2-deoxy β-D-mannopyranosyl fluoride. An X-ray crystallographic and 2-dimensional proton nuclear magnetic resonance study. ResearchGate. [Link]

-

Bernardi, A., et al. (2007). Synthesis and conformational analysis of an α-D-mannopyranosyl-(1–2)-α-D-mannopyranosyl-(1–6)-α-D-mannopyranose mimic. ResearchGate. [Link]

-

Mari, S., et al. (2007). Synthesis and Conformational Analysis of an alpha-D-mannopyranosyl-(1-->2)-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranose Mimic. Carbohydrate Research. [Link]

-

Spackman, D.G., et al. (2008). Peracetylated alpha-D-glucopyranosyl fluoride and peracetylated alpha-maltosyl fluoride. Acta Crystallographica Section C. [Link]

- Rösch, F., & Neumaier, B. (2007). Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate).

-

Bundle, D.R., & Pinto, B.M. (1983). Synthesis and nuclear magnetic resonance studies of some N-acylated methyl 4-amino-4,6-dideoxy-α-D-mannopyranosides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Spackman, D.G., et al. (2008). Peracetylated α-D-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride. ResearchGate. [Link]

-

Giselbrecht, J.C., & Walzer, J.F. (2021). Acetyl protected manno-and glucopyranosyl fluorides α-11 and α-12 as glycosyl donors in liquid SO2. ResearchGate. [Link]

-

Cañada, F.J., et al. (2023). Fluorinated Man9 as a High Mannose Mimetic to Unravel Its Recognition by DC-SIGN Using NMR. Journal of the American Chemical Society. [Link]

-

Cañada, F.J., et al. (2023). Fluorinated Man9 as a High Mannose Mimetic to Unravel Its Recognition by DC-SIGN Using NMR. PMC. [Link]

-

Riedel, T., et al. (2021). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]

-

Leman, L.J., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

Sources

- 1. Glycosyl fluorides in enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactions of glycosyl fluorides. Synthesis of O-, S-, and N-glycosides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride [myskinrecipes.com]

- 6. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Peracetylated alpha-D-glucopyranosyl fluoride and peracetylated alpha-maltosyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Preparation of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Fluoride

Foreword: The Strategic Importance of Glycosyl Fluorides

In the intricate landscape of carbohydrate chemistry, glycosyl fluorides have emerged as exceptionally versatile donors for glycosylation reactions. Their heightened stability compared to other glycosyl halides, coupled with tunable reactivity, renders them indispensable tools in the synthesis of complex oligosaccharides, glycoproteins, and other glycoconjugates.[1][2] 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride, the subject of this guide, is a pivotal building block, particularly in the assembly of mannose-containing structures that are central to numerous biological processes, including cell signaling and immune responses.[3] This document provides an in-depth exploration of its synthesis, grounded in established chemical principles and practical laboratory insights.

Foundational Principles: Choosing the Synthetic Pathway

The conversion of a peracetylated sugar to its corresponding glycosyl fluoride involves the substitution of the anomeric acetate group with fluorine. The choice of fluorinating agent is paramount and dictates the reaction conditions, safety precautions, and stereochemical outcome.

Common Fluorinating Agents

Several reagents have been developed for this transformation, each with its own set of advantages and disadvantages:

| Reagent | Common Name/Abbreviation | Key Characteristics |

| Pyridinium Poly(hydrogen fluoride) | Olah's Reagent / HF-Pyridine | Highly effective, widely used, but corrosive and toxic, requiring specialized equipment.[4] |

| Diethylaminosulfur Trifluoride | DAST | Milder than HF-Pyridine, but can be thermally unstable. |

| Sulfuryl Fluoride | SO₂F₂ | A newer, milder alternative, often used with a base.[5] |

| Photochemical Methods with SF₆ | N/A | Involves photoredox activation of sulfur hexafluoride, representing a modern, catalytic approach.[6][7] |

For this guide, we will focus on the use of Hydrogen Fluoride-Pyridine (HF-Pyridine) , a classic and robust method that reliably yields the desired alpha-anomer of the mannosyl fluoride.[2][8] The stereoselectivity is a key consideration, and the mechanism of the reaction with HF-Pyridine favors the formation of the thermodynamically more stable alpha-fluoride due to the anomeric effect.

The Reaction Mechanism: Anomeric Control

The synthesis commences with a peracetylated mannose, typically 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose. The reaction with HF-Pyridine proceeds through the formation of an oxocarbenium ion intermediate. The neighboring group participation of the acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome. This participation leads to the formation of a dioxolanium ion, which then undergoes nucleophilic attack by the fluoride ion. The attack preferentially occurs from the alpha-face, resulting in the desired this compound.

Caption: Reaction mechanism for the synthesis of α-D-mannopyranosyl fluoride.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from D-mannose.

Preparation of the Starting Material: 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose

A reliable method for the peracetylation of D-mannose is a prerequisite for the successful synthesis of the target glycosyl fluoride.[9]

Materials and Reagents:

| Reagent | Quantity | Notes |

| D-Mannose | 200 g | |

| Acetic Anhydride | ||

| Iodine (catalyst) | ||

| 30% HBr in Acetic Acid | ||

| Ethanol | ||

| 2,4,6-Collidine | ||

| 1M Aqueous HCl |

Procedure:

-

Per-O-acetylation: D-mannose is treated with acetic anhydride and a catalytic amount of iodine.[9]

-

Formation of Acetobromomannose: The peracetylated mannose is then reacted with 30% hydrogen bromide in acetic acid to form the corresponding glycosyl bromide.[9]

-

1,2-Orthoester Formation: The acetobromomannose is treated with ethanol and 2,4,6-collidine to form the 1,2-orthoester.[9]

-

Hydrolysis of the 1,2-Orthoester: The orthoester is carefully hydrolyzed with 1M aqueous HCl to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, a key intermediate.[9]

Synthesis of this compound

Materials and Reagents:

| Reagent | Quantity | Notes |

| 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose | 1 equivalent | The starting material from the previous step. |

| Hydrogen Fluoride-Pyridine (70% HF) | 3-5 equivalents | Caution: Highly corrosive and toxic. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment. Use plastic labware.[4] |

| Dichloromethane (anhydrous) | Solvent | |

| Saturated Sodium Bicarbonate Solution | For quenching | |

| Anhydrous Sodium Sulfate | For drying | |

| Hexane | For chromatography | |

| Ethyl Acetate | For chromatography |

Experimental Workflow:

Caption: Workflow for the synthesis of the target glycosyl fluoride.

Detailed Procedure:

-

In a plastic flask, dissolve 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add HF-Pyridine to the stirred solution. Extreme caution is advised during this step.

-

Allow the reaction to stir at 0°C for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₉FO₉ |

| Molecular Weight | 350.29 g/mol [3] |

| Appearance | White Solid[3] |

| Boiling Point | 374.8℃ at 760 mmHg[3] |

Analytical Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and stereochemistry of the product. The coupling constants, particularly J(H-1, F-1) and J(H-1, H-2), are indicative of the alpha-anomeric configuration.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the acetyl carbonyl groups and the C-F bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.

-

Hydrogen Fluoride-Pyridine: This reagent is extremely corrosive and toxic. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations should be carried out in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A calcium gluconate gel should be readily available as an antidote for HF burns.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of proper ventilation and the avoidance of ignition sources.

Conclusion and Future Outlook

The synthesis of this compound via the HF-Pyridine method is a well-established and reliable procedure that provides access to a valuable glycosyl donor. While newer, milder fluorination methods are continuously being developed, the classical approach remains a cornerstone of carbohydrate chemistry due to its efficiency and stereoselectivity.[5][6][7] The continued application of this and other advanced glycosyl donors will undoubtedly propel further innovations in the fields of drug discovery, materials science, and chemical biology.

References

- Sau, A. (2025). DEOXYFLUORINATED SYNTHESIS OF GLYCOSYL FLUORIDES.

- Shabana, M. (2025). Methods of synthesis of glycosyl fluorides.

- Jünnemann, J., Thiem, J., & Pedersen, C. (1993). Facile synthesis of acetylated glycosyl fluorides derived from di- and tri-saccharides.

- Li, L., et al. (2023).

-

MySkinRecipes. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride. Retrieved from [Link]

- Lin, H., & Walsh, C. T. (2003). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Accounts of Chemical Research, 36(10), 745-753.

- Nagornov, P. D., & Koksharov, M. I. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters.

- Al-Mughaid, H., et al. (2009). Reaction of 1,2-orthoesters With HF-pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. Organic Letters, 11(18), 4128-4131.

- Nagornov, P. D., & Koksharov, M. I. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Semantic Scholar.

- Chen, G., et al. (2008). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 13(5), 1085-1098.

- Padgett, H. C., et al. (1999). Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, a Precursor of 2-Deoxy-2-[18F]fluoro-D-glucose (FDG). Journal of Nuclear Medicine, 40(5), 829-834.

Sources

- 1. eurocarb2025.com [eurocarb2025.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride [myskinrecipes.com]

- 4. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Fluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is a pivotal intermediate in the field of glycoscience, serving as a versatile and stable glycosyl donor for the synthesis of complex carbohydrates, oligosaccharides, and glycoconjugates.[1][2][3] Its peracetylated structure confers enhanced stability and solubility in organic solvents, making it a valuable building block in the construction of biologically significant molecules.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications in modern carbohydrate chemistry and drug discovery. The strategic use of the anomeric fluoride as a leaving group, combined with the acetyl protecting groups, allows for controlled and stereoselective glycosylation reactions, which are fundamental to the development of novel therapeutics and biological probes.[3][5]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[3] Its key physical and chemical properties are summarized in the table below. The acetyl groups enhance its solubility in a range of common organic solvents, a crucial attribute for its use in solution-phase synthesis.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉FO₉ | [6][7] |

| Molecular Weight | 350.29 g/mol | [6] |

| Appearance | White solid | [2] |

| CAS Number | 2823-44-1 | [6] |

| Boiling Point | 374.8 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.52 ± 0.1 g/mL (Predicted) | [2] |

| Storage | -20°C, dry, sealed | [2][8] |

Chemical Structure and Reactivity

The structure of this compound is characterized by a pyranose ring with all hydroxyl groups, except for the anomeric one, protected by acetyl groups. The anomeric position features a fluorine atom in the alpha configuration.

Caption: Chemical structure of this compound.

The reactivity of this compound is dominated by its function as a glycosyl donor. The anomeric C-F bond, while relatively stable, can be activated by Lewis acids to generate a reactive oxocarbenium ion intermediate. This intermediate is then susceptible to nucleophilic attack by an acceptor molecule, leading to the formation of a glycosidic bond. The acetyl protecting groups are "disarming," meaning they decrease the electron density at the anomeric center, which in turn modulates the reactivity of the glycosyl donor. This disarming effect allows for more controlled glycosylation reactions.

Synthesis of this compound

A common and effective method for the synthesis of glycosyl fluorides is the treatment of the corresponding glycosyl hemiacetal or a suitable derivative with a fluorinating agent. A detailed protocol for the preparation of this compound from D-mannose is outlined below.

Experimental Protocol:

Step 1: Per-O-acetylation of D-Mannose

-

To a stirred suspension of D-mannose (1 equivalent) in acetic anhydride (5 equivalents), add a catalytic amount of iodine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and stir vigorously to hydrolyze the excess acetic anhydride.

-

Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude D-mannose pentaacetate.

Step 2: Formation of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Bromide

-

Dissolve the crude D-mannose pentaacetate in a minimal amount of glacial acetic acid.

-

Add a solution of hydrogen bromide in acetic acid (33 wt %) and stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide.

Step 3: Fluorination to this compound

-

Dissolve the crude glycosyl bromide in anhydrous acetonitrile.

-

Add silver fluoride (AgF) (1.5 equivalents) and stir the mixture in the dark at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford this compound as a white solid.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific, high-resolution spectra are best obtained in the laboratory, typical spectral features are described below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the pyranose ring protons and the acetyl group protons. The anomeric proton (H-1) is expected to be a doublet of doublets due to coupling with both the adjacent proton (H-2) and the anomeric fluorine atom. The chemical shifts of the acetyl protons will appear as sharp singlets in the range of δ 1.9-2.2 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the anomeric carbon (C-1) will show a large one-bond coupling constant (¹JCF) with the fluorine atom, resulting in a doublet. The carbonyl carbons of the acetyl groups will resonate around δ 170 ppm, while the methyl carbons will appear around δ 20-21 ppm.

FTIR Spectroscopy

The FTIR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching of the acetyl groups (around 1740-1750 cm⁻¹) and the C-O stretching vibrations of the esters and the pyranose ring (in the region of 1000-1300 cm⁻¹).

Mechanism of Glycosylation

The utility of this compound as a glycosyl donor lies in the controlled activation of the anomeric C-F bond. This is typically achieved using a Lewis acid promoter.

Sources

- 1. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate) - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride [myskinrecipes.com]

- 8. moleculardepot.com [moleculardepot.com]

CAS number for 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl Fluoride for Advanced Glycoscience Research

This guide provides an in-depth technical overview of this compound, a pivotal glycosyl donor in the field of carbohydrate chemistry. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's properties, synthesis, and application, grounded in mechanistic principles and field-proven insights.

Compound Identification and Physicochemical Properties

This compound is a highly stable, crystalline solid that serves as a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its per-acetylated structure enhances its stability for storage and handling while allowing for efficient activation under specific catalytic conditions.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2823-44-1 | [1][3] |

| Molecular Formula | C₁₄H₁₉FO₉ | [1][3] |

| Molecular Weight | 350.29 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Boiling Point | 374.8 °C at 760 mmHg | [1] |

| Storage | Store at 2-8 °C or -20°C, dry, sealed |[1][2] |

Caption: 2D structure of this compound.

The Scientific Rationale: The Advantage of Fluorinated Glycosyl Donors

The strategic incorporation of fluorine into carbohydrates has become a cornerstone of modern drug discovery and chemical biology.[5][6] The choice of a glycosyl fluoride as a donor, particularly an acetylated one, is a deliberate experimental design decision rooted in several key principles:

-

Enhanced Stability: Compared to more labile glycosyl donors like bromides or trichloroacetimidates, glycosyl fluorides exhibit remarkable thermal and chemical stability.[7] This stability allows for easier handling, purification via silica gel chromatography, and long-term storage, which are critical for multi-step synthetic campaigns. The acetyl protecting groups further contribute to this stability.[2]

-

Tunable Reactivity: While stable, the anomeric C-F bond can be readily activated under specific conditions using Lewis or Brønsted acids.[7] This "on-demand" reactivity provides synthetic chemists with precise control over the glycosylation reaction, minimizing unwanted side reactions. The reactivity can be modulated by the choice of catalyst, allowing for fine-tuning of reaction conditions for different acceptor molecules.[8]

-

Favorable Mechanistic Pathway: Activation of the glycosyl fluoride generates an oxocarbenium ion intermediate, which then reacts with a nucleophilic acceptor. The stereochemical outcome of the reaction can often be controlled by the choice of solvent, temperature, and protecting groups on the donor, providing access to specific anomeric linkages.

-

Biopharmaceutical Implications: The introduction of fluorine can significantly enhance the pharmacokinetic properties of carbohydrate-based drugs.[5][6] Fluorination can block metabolic degradation by glycosidases, increase lipophilicity to improve membrane permeability, and modulate binding affinity to target proteins.[5][6] Therefore, this glycosyl donor is not just a synthetic intermediate but also a tool for creating more effective therapeutic agents.[6]

Synthesis and Purification Protocol

The synthesis of this compound typically starts from D-mannose. The following protocol is a representative, multi-step procedure that leverages common transformations in carbohydrate chemistry.

Caption: A generalized workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose [9]

-

Rationale: The initial per-acetylation protects all hydroxyl groups, rendering the monosaccharide soluble in organic solvents and setting the stage for selective anomeric manipulation.

-

Procedure:

-

Suspend D-mannose in acetic anhydride.

-

Add a catalytic amount of iodine (or use pyridine as a solvent/catalyst).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Part B: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide [9]

-

Rationale: The anomeric acetate is selectively replaced with a more reactive bromide, creating a key intermediate for the introduction of the fluoride.

-

Procedure:

-

Dissolve the per-acetylated mannose in a minimal amount of acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrobromic acid (33% in acetic acid).

-

Stir the reaction at room temperature, ensuring the exclusion of moisture.

-

Once the reaction is complete (TLC), pour the mixture into ice water.

-

Extract the product into an organic solvent, wash, dry, and concentrate to obtain the glycosyl bromide.

-

Part C: Fluorination to Yield 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride

-

Rationale: This is the key step where the anomeric bromide is displaced by a fluoride ion. Various fluorinating agents can be employed, each with its own advantages. Photochemical methods are emerging as milder alternatives.[10]

-

Procedure (using Silver(I) Fluoride):

-

Dissolve the glycosyl bromide in an anhydrous solvent like acetonitrile.

-

Add a stoichiometric excess of silver(I) fluoride (AgF) in the dark.

-

Stir the reaction at room temperature until the starting material is fully converted.

-

Filter the reaction mixture through a pad of celite to remove silver salts.

-

Concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure glycosyl fluoride.

-

Application as a Glycosyl Donor

The primary application of this compound is as a glycosyl donor in the synthesis of oligosaccharides.[2][11] The activation of the glycosyl fluoride is typically achieved with a Lewis acid catalyst.

Caption: General mechanism of Lewis acid-catalyzed O-glycosylation.

Sample Protocol: BF₃·Et₂O-Mediated Glycosylation[8]

-

Rationale: Boron trifluoride etherate (BF₃·Et₂O) is an effective and common Lewis acid for activating glycosyl fluorides. The reaction must be conducted under anhydrous conditions as the catalyst is moisture-sensitive.[8]

-

Procedure:

-

Dry the glycosyl donor (this compound) and the acceptor alcohol under high vacuum.

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the donor and acceptor in anhydrous dichloromethane.

-

Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add a solution of BF₃·Et₂O (typically 10-20 mol%) via syringe.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

-

Filter the mixture, and wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the resulting glycoside by column chromatography.

-

Safety and Handling

As a fluorinated organic compound, appropriate safety measures are imperative. While the compound itself is stable, reactions involving fluorinating agents or the release of fluoride byproducts require stringent protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile) when handling the solid or its solutions.[12]

-

Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood.

-

Inhalation: Avoid inhaling the dust. Inhalation of vapors from reactions, especially those involving acidic catalysts, can be harmful.[13]

-

Contact: Avoid contact with skin and eyes.[12] In case of contact, rinse immediately with copious amounts of water.

-

Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Quench reaction mixtures carefully to neutralize acidic catalysts before disposal.

-

Special Precaution with HF: If reactions could generate Hydrogen Fluoride (HF), extreme caution is necessary. HF is highly corrosive and toxic, causing severe burns that may not be immediately painful.[13] Ensure a specific HF safety protocol and a calcium gluconate antidote kit are available.[13]

Conclusion

This compound is more than a mere chemical reagent; it is a sophisticated tool for the modern glycoscientist. Its inherent stability, coupled with tunable reactivity, provides a reliable platform for the synthesis of complex carbohydrates. Its role extends into drug discovery, where the strategic placement of fluorine can impart advantageous pharmacokinetic properties. A thorough understanding of its synthesis, activation principles, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in advancing research and developing next-generation therapeutics.

References

- Vertex AI Search. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride.

- MySkinRecipes. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride.

- Vertex AI Search. 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride.

- Chem-Impex. 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride.

- Wei, X., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC - NIH.

- Lu, L.L., et al. (2006). [Application of glycosyl fluorides in the study on glycosidases]. PubMed.

- Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Molecular Depot. 2,3,4,6-Tetra-O-Acetyl-α-D-Mannopyranosyl Fluoride.

- PubChem. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride.

- SynQuest Labs. (2018). Acetyl fluoride Safety Data Sheet.

- ResearchGate. (2025). Glycosyl Fluorides in Glycosidations.

- ResearchGate. (2025). Methods of synthesis of glycosyl fluorides.

- Wu, B., et al. (2008). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC - NIH.

- ResearchGate. (2025). Practical and reliable synthesis of 1,3,4,6-tetra- O-acetyl-2- O- trifluoromethanesulfonyl-β-D-mannopyranose, a Precursor of 2-Deoxy-2-[ 18F]fluoro-D-glucose (FDG).

- Grynkiewicz, G. & Priebe, W. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters - ACS Publications.

- Sci-Hub. ChemInform Abstract: Organofluorine Compounds and Fluorinating Agents. Part 11. Glycosyl Fluorides from Acetal‐Protected Sugars.

- ResearchGate. (2021). Activation of Disarmed Glycosyl Fluorides with High Catalytic Tu.

- Environment, Health & Safety - UC Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.

Sources

- 1. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Fluoride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | C14H19FO9 | CID 11142654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. moleculardepot.com [moleculardepot.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. ehs.wisc.edu [ehs.wisc.edu]

The Dual Mandate of Acetyl Groups in Glycosyl Fluoride Chemistry: A Technical Guide to Modulating Stability and Reactivity

Introduction: Navigating the Complex Landscape of Glycosylation

In the intricate field of synthetic carbohydrate chemistry, the precise construction of glycosidic linkages is paramount for the development of novel therapeutics, functional foods, and advanced materials. Among the arsenal of glycosyl donors, glycosyl fluorides have emerged as highly valuable intermediates due to their inherent stability compared to other glycosyl halides, allowing for easier handling and purification.[1][2] However, the successful application of these donors is not merely a function of the anomeric leaving group; it is profoundly influenced by the choice of protecting groups on the carbohydrate scaffold.

This technical guide provides an in-depth analysis of the multifaceted role of acetyl (Ac) protecting groups in the chemistry of glycosyl fluorides. We will explore the nuanced interplay between the stereoelectronic properties of acetyl groups and their impact on the stability of the glycosyl fluoride and the reactivity of the anomeric center. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with field-proven insights and detailed experimental protocols to harness the unique characteristics of acetylated glycosyl fluorides in their synthetic endeavors.

The Dichotomous Nature of Acetyl Protecting Groups

Acetyl groups, while seemingly simple ester functionalities, exert a powerful and dichotomous influence on glycosyl fluorides, simultaneously acting as modulators of reactivity and governors of stereochemical outcomes. This dual mandate stems from their distinct electronic and steric properties.

Reactivity Attenuation: The "Disarming" Effect

A fundamental principle in modern glycosylation strategy is the concept of "armed" and "disarmed" glycosyl donors. Acetyl groups are potent electron-withdrawing groups, a characteristic that significantly diminishes the electron density at the anomeric carbon.[3] This inductive effect destabilizes the developing positive charge of the oxocarbenium ion intermediate that forms upon activation of the anomeric fluoride.[3] Consequently, acetylated glycosyl fluorides are rendered less reactive, or "disarmed," compared to their counterparts bearing electron-donating protecting groups, such as benzyl ethers (so-called "armed" donors).[3]

This "disarming" effect is not a liability but rather a powerful tool for synthetic chemists. It forms the basis of chemoselective and orthogonal glycosylation strategies, where donors of varying reactivity can be present in the same reaction vessel, and their activation can be controlled sequentially by the choice of promoter and reaction conditions.[4]

Stereochemical Control: Anchimeric Assistance at the C-2 Position

Perhaps the most celebrated role of the acetyl group in glycosylation chemistry is its function as a participating neighboring group when positioned at C-2.[3] This phenomenon, known as anchimeric assistance, provides exquisite stereocontrol, reliably leading to the formation of 1,2-trans-glycosidic linkages.[5]

Upon activation of the anomeric fluoride, the carbonyl oxygen of the C-2 acetyl group acts as an intramolecular nucleophile, attacking the incipient oxocarbenium ion.[3] This results in the formation of a stable, cyclic acyloxonium ion intermediate (a dioxolanylium ion).[3] The formation of this bicyclic intermediate effectively shields one face of the pyranose ring (the α-face in the case of a glucopyranosyl donor). Consequently, the incoming glycosyl acceptor can only approach from the opposite, unhindered face (the β-face), leading to a highly stereoselective SN2-like attack and the exclusive formation of the 1,2-trans-glycoside.[3]

Quantitative Insights into Reactivity

The qualitative "armed-disarmed" principle can be quantified by comparing reaction yields under identical conditions. The electron-withdrawing nature of acetyl groups significantly impacts the nucleophilicity of both the donor and, if present, the acceptor.

| Donor Protecting Groups | Acceptor | Promoter | Yield (%) | Stereoselectivity (α:β) | Reference |

| Per-O-benzyl ("Armed") | 1-Hexanol | BF3·Et2O (1 mol%) | 91 | 1.5:1 | [6][7] |

| Per-O-benzoyl ("Disarmed") | 1-Hexanol | BF3·Et2O (1 mol%) | 85 | β only | [6][7] |

Table 1: Comparative reactivity of "armed" vs. "disarmed" glycosyl fluoride donors in a catalytic glycosylation system. The per-O-benzoyl donor, which is electronically similar to a per-O-acetyl donor, demonstrates the "disarming" effect, requiring specific catalytic conditions for efficient reaction. The exclusive β-selectivity is a direct result of neighboring group participation by the C-2 ester.

Stability Profile of Acetylated Glycosyl Fluorides

Glycosyl fluorides are generally more thermally stable and less sensitive to moisture than their chloride and bromide counterparts, a key advantage in multi-step syntheses.[1][2] The presence of acetyl groups further enhances the stability of the anomeric C-F bond due to their electron-withdrawing nature, which reduces the propensity for spontaneous dissociation.

While comprehensive kinetic data on the hydrolysis of acetylated glycosyl fluorides under varying pH conditions is sparse, empirical evidence demonstrates their resilience under mildly acidic conditions used for the cleavage of other protecting groups like silyl ethers.[8] However, they are susceptible to hydrolysis under strongly acidic or basic conditions, with the rate being dependent on temperature and pH.[9] For instance, studies on related glycosides have shown that degradation increases significantly at lower pH and higher temperatures.[9] It is this balance of stability and controlled reactivity that makes acetylated glycosyl fluorides such versatile synthetic intermediates.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and application of acetylated glycosyl fluorides. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Fluoride

This procedure is adapted from established methods for the preparation of acetylated glycosyl halides.[10] The conversion of a more stable precursor, such as a pentaacetate, to the glycosyl fluoride offers a reliable route.

Rationale: This method utilizes hydrogen fluoride (HF) in pyridine, a common and effective fluorinating agent for carbohydrates. The reaction proceeds via an SN1-type mechanism involving the formation of an oxocarbenium ion intermediate, which is then trapped by the fluoride ion. The α-anomer is often the thermodynamically favored product.

Step-by-Step Methodology:

-

Starting Material: Begin with β-D-glucose pentaacetate (1.0 eq).

-

Dissolution: Dissolve the glucose pentaacetate in anhydrous dichloromethane (DCM) in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) vessel to prevent reaction with glass.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Fluorination: Slowly add hydrogen fluoride-pyridine (70% HF, ~2.0 eq) to the stirred solution. Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess HF.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride.

Representative NMR Data: The structure of the product can be confirmed by NMR spectroscopy.

| Nucleus | Atom(s) | Typical Chemical Shift (ppm) | Multiplicity / Coupling Constant |

| 1H | H-1 | ~5.8 | dd, JH1,H2 ≈ 3.5 Hz, JH1,F ≈ 53 Hz |

| 1H | Acetyl (CH3) | ~2.0-2.2 | s (multiple singlets) |

| 13C | C-1 | ~104 | d, JC1,F ≈ 220 Hz |

| 13C | Acetyl (C=O) | ~169-171 | s |

| 13C | Acetyl (CH3) | ~20-21 | s |

| 19F | F-1 | ~ -70 to -75 | d, JF,H1 ≈ 53 Hz |

Table 2: Representative NMR data for 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride. Chemical shifts are approximate and can vary with solvent and instrument.[11][12][13][14]

Protocol 2: BF3·Et2O-Catalyzed Glycosylation with a "Disarmed" Donor

This protocol describes a general procedure for the glycosylation of an alcohol acceptor using an acetylated glycosyl fluoride donor, employing boron trifluoride etherate (BF3·Et2O) as a promoter.[6][7]